D-Mannoheptose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannoheptose is a seven-carbon sugar, also known as a heptose, which is produced solely by bacteria. It is an aldoheptose, meaning it contains an aldehyde group. This compound is a key intermediate in the biosynthesis of lipopolysaccharides, which are essential components of the outer membrane of Gram-negative bacteria .
Mechanism of Action
Target of Action
D-Mannoheptose primarily targets hexokinase and the related liver isozyme glucokinase . These enzymes play a crucial role in the first step of the glycolysis pathway, which is the metabolic pathway that converts glucose into pyruvate .
Mode of Action
This compound acts as a competitive and non-competitive inhibitor of both hexokinase and glucokinase . By blocking these enzymes, it prevents glucose phosphorylation, which is the first step in the fundamental biochemical pathway of glycolysis . As a result, the breakdown of glucose is inhibited .
Biochemical Pathways
This compound affects the glycolysis pathway by inhibiting the first step of this process . It also plays a role in the biosynthesis of the inner core of lipopolysaccharide in Gram-negative bacteria . The biosynthetic enzymes of ADP-d,d-manno-heptose and the epimerase that converts it to ADP-l,d-manno-heptose have been characterized in various bacterial strains .
Pharmacokinetics
It’s known that this compound is a non-structural carbohydrate found in avocados , suggesting it can be absorbed through dietary intake.
Result of Action
The inhibition of glucose breakdown by this compound can lead to altered energy balance in organisms . In addition, D-Mannoheptulose, a sugar alcohol form of this compound, has been reported to inhibit insulin secretion from the pancreas . This inhibition occurs because when D-Mannoheptulose is present, glycolysis is inhibited, leading to a decrease in ATP concentration, which is required to close the KATP channel in the beta cells of the pancreas, causing a reduction of calcium entry and insulin secretion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of microbes can modulate the host response and the action of this compound . Furthermore, endocrine-disrupting chemicals (EDCs) in the environment may have a sex-differential influence on the outcome of immune responses, potentially affecting the action of this compound .
Biochemical Analysis
Biochemical Properties
D-Mannoheptose interacts with various enzymes and proteins in biochemical reactions. It is involved in the lipopolysaccharide biosynthesis of Shigella sonnei . The compound is also known to inhibit glycolysis, a critical metabolic pathway, by acting as a specific hexokinase inhibitor .
Cellular Effects
The effects of this compound on cells are primarily observed in its role in bacterial cell wall synthesis. In the context of Shigella sonnei, this compound is incorporated into its cell wall lipopolysaccharide . Furthermore, this compound has been shown to enhance the anti-tumor effect of the Newcastle disease virus in breast cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various interactions. For instance, it is involved in the inhibition of hexokinase, an enzyme crucial for the first step of glycolysis . In the context of lipopolysaccharide biosynthesis, this compound is converted to ADP-D-Mannoheptose by the action of biosynthetic enzymes .
Temporal Effects in Laboratory Settings
Its role in inhibiting glycolysis and enhancing anti-tumor effects suggests potential changes in cellular function over time .
Metabolic Pathways
This compound is involved in the ADP-L-glycero-beta-D-manno-heptose biosynthesis pathway, a precursor for the inner core of lipopolysaccharide in Gram-negative bacteria . This pathway involves several enzymes, including those that convert this compound to ADP-D-Mannoheptose .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily associated with its role in bacterial lipopolysaccharide biosynthesis. The compound is transported to the site of lipopolysaccharide synthesis where it is incorporated into the bacterial cell wall .
Subcellular Localization
The subcellular localization of this compound is likely to be closely tied to its role in lipopolysaccharide biosynthesis. As such, it is expected to be found at the sites of lipopolysaccharide synthesis within the bacterial cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannoheptose can be achieved through various methods. One notable synthetic approach involves the elongation of the seventh carbon from D-mannose. This method employs D-mannurono-2,6-lactone, the substrate-controlled establishment of the C-6 configuration, and the nucleophilic introduction of phosphate at the C-1 position through the utilization of 4,6-O-benzylidene-α-triflate .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Specific bacterial strains are cultured under controlled conditions to produce this compound as a metabolic byproduct. The compound is then extracted and purified for further use .
Chemical Reactions Analysis
Types of Reactions: D-Mannoheptose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid to form corresponding heptonic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to produce heptitols.
Major Products:
Oxidation Products: Heptonic acids
Reduction Products: Heptitols
Substitution Products: Phosphorylated heptoses
Scientific Research Applications
D-Mannoheptose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: this compound is studied for its role in bacterial metabolism and its potential as a microbial-associated molecular pattern (MAMP) that triggers immune responses.
Medicine: Research is ongoing to explore its potential as an immune modulator and its role in the development of novel therapeutics.
Industry: It is used in the production of lipopolysaccharides for various industrial applications, including vaccine development and diagnostics .
Comparison with Similar Compounds
D-Mannoheptulose: Another heptose that acts as a hexokinase inhibitor and is used in studies involving glucose metabolism.
D-Glycero-D-Manno-Heptose 1,7-Bisphosphate: A phosphorylated derivative of D-Mannoheptose that serves as a key intermediate in lipopolysaccharide biosynthesis
Uniqueness: this compound is unique due to its specific role in bacterial metabolism and its potential as an immune modulator. Unlike other heptoses, it is recognized as a microbial-associated molecular pattern, making it a valuable compound for studying host-pathogen interactions and developing novel immunotherapeutics .
Properties
IUPAC Name |
(3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3?,4-,5-,6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMPEPLWKRVLD-VHQZISHXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C(C=O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.